(2S)-2,3-dimethylbutanoic acid biological activity

(2S)-2,3-dimethylbutanoic acid biological activity

An In-depth Technical Guide on (2S)-2,3-dimethylbutanoic acid

Introduction

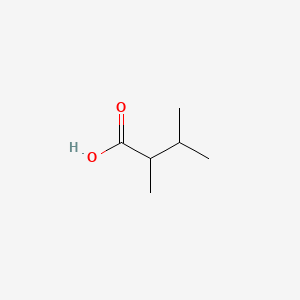

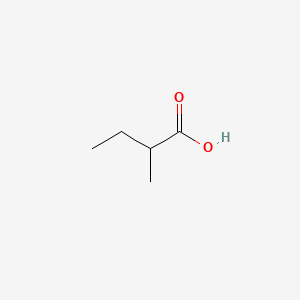

(2S)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with the chemical formula C6H12O2, is a branched-chain fatty acid that has garnered interest primarily as a versatile building block in asymmetric synthesis.[1][2] Its specific stereochemistry is crucial for the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1][3] While its direct biological activity is not extensively documented, its structural class as a short-chain fatty acid (SCFA) suggests potential, yet unproven, physiological roles.[4][5] This technical guide provides a comprehensive overview of the known applications, synthesis, and physicochemical properties of (2S)-2,3-dimethylbutanoic acid, and explores its potential biological activities based on related compounds.

Physicochemical Properties

(2S)-2,3-dimethylbutanoic acid is typically a colorless liquid.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [2][6] |

| Molecular Weight | 116.16 g/mol | [2][6] |

| IUPAC Name | (2S)-2,3-dimethylbutanoic acid | [6] |

| CAS Number | 15071-34-8 | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Approximately 190 °C | [1][2] |

| Melting Point | Approximately 10 °C | [1][2] |

| Solubility | Soluble in water, ethanol, and ether | [1][2] |

Role in Synthesis

The primary application of (2S)-2,3-dimethylbutanoic acid is as a chiral building block for the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is instrumental in controlling the stereoisomeric outcomes of subsequent reactions.[1]

A notable application is in the synthesis of antiviral drugs.[1] For instance, it is a precursor to a key side chain in the synthesis of Boceprevir, a protease inhibitor used for the treatment of Hepatitis C.[1] The chirality of such molecules is often critical for their efficacy, as biological targets like viral enzymes are stereospecific.[1]

Experimental Protocols: Synthesis

The enantioselective synthesis of (2S)-2,3-dimethylbutanoic acid is crucial for its application in pharmaceuticals. Common methods include the use of chiral auxiliaries and cyanohydrin synthesis.

Asymmetric Synthesis via Evans Chiral Auxiliary

This method utilizes an Evans oxazolidinone as a chiral auxiliary to direct a diastereoselective alkylation.[3]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in THF, add n-butyllithium at -78°C.

-

Add propionyl chloride and stir the reaction mixture at -78°C.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Purify the resulting N-propionyl oxazolidinone by chromatography.[7]

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone in THF and cool to -78°C.

-

Add a strong base, such as sodium bis(trimethylsilyl)amide, to form the enolate.

-

Add methyl iodide and allow the reaction to proceed at a low temperature.

-

Quench the reaction and extract the product.

-

Purify by chromatography to separate the diastereomers.[7]

Step 3: Cleavage of the Auxiliary

-

Dissolve the purified N-alkylated oxazolidinone in a mixture of THF and water.

-

Add hydrogen peroxide followed by lithium hydroxide at 0°C.

-

Stir the reaction until completion, then quench with a sodium sulfite solution.

-

Extract the chiral auxiliary and acidify the aqueous layer to recover the (2S)-2,3-dimethylbutanoic acid.[7]

Workflow for the synthesis of (2S)-2,3-dimethylbutanoic acid.

Cyanohydrin Synthesis Pathway

This method starts with 3-hydroxy-3-methyl-2-butanone and proceeds through a cyanohydrin intermediate.[2][8]

Step 1: Cyanohydrin Formation

-

React 3-hydroxy-3-methyl-2-butanone with a cyanide source (e.g., HCN or NaCN/acid).

-

This reaction forms the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.[2]

Step 2: Hydrolysis

-

Hydrolyze the nitrile group of the cyanohydrin intermediate under acidic or basic conditions.

-

This converts the nitrile to a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.[2][8]

Further steps, not detailed in the provided search results, would be necessary to remove the hydroxyl groups to obtain the final product.[2]

General workflow for cyanohydrin synthesis.

Potential Biological Activity

A comprehensive review of scientific literature indicates a notable absence of specific biological activity data for (2S)-2,3-dimethylbutanoic acid.[4] Research has yet to detail its direct interactions with biological systems, such as cellular signaling pathways, receptor interactions, or enzymatic inhibition.[4] However, as a branched-chain short-chain fatty acid (SCFA), its potential biological roles can be contextualized by examining the activities of this broader class of molecules.[4]

SCFAs are well-established signaling molecules and energy sources, primarily produced by gut microbiota through the fermentation of dietary fiber.[4] Their biological effects are widespread, including the modulation of inflammatory responses, immune system regulation, and metabolic control.[4] The primary mechanisms through which SCFAs exert their effects are:

-

Activation of G protein-coupled receptors (GPCRs): Specifically, GPR41, GPR43, and GPR109A are activated by various SCFAs, leading to downstream signaling cascades that influence host physiology.[4]

-

Inhibition of histone deacetylases (HDACs): By inhibiting HDACs, SCFAs can alter gene expression, leading to changes in cellular proliferation, differentiation, and apoptosis.[4]

It is plausible that (2S)-2,3-dimethylbutanoic acid could exhibit similar activities, though this requires experimental validation.[4] The chirality of the molecule is also a critical factor, as enzymes and receptors are chiral and often exhibit stereoselectivity.[4] Therefore, the biological effects of (2S)-2,3-dimethylbutanoic acid are likely to differ from its (2R)-enantiomer.[4]

Potential signaling pathways for SCFAs.

Conclusion

(2S)-2,3-dimethylbutanoic acid is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals. While there is a significant gap in the understanding of its specific biological activities, its classification as a branched-chain short-chain fatty acid suggests potential roles in modulating physiological processes similar to other SCFAs. Future research is needed to elucidate the direct interactions of (2S)-2,3-dimethylbutanoic acid with biological systems to uncover any intrinsic therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]